molecular formula C12H16O4S B14435955 Benzenesulfonic acid--hex-5-yn-1-ol (1/1) CAS No. 79797-11-8

Benzenesulfonic acid--hex-5-yn-1-ol (1/1)

Cat. No.: B14435955
CAS No.: 79797-11-8
M. Wt: 256.32 g/mol
InChI Key: BGXOMMQBMBXARQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction is as follows:

C6H6+H2SO4C6H5SO3H+H2O\text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} C6​H6​+H2​SO4​→C6​H5​SO3​H+H2​O

Hex-5-yn-1-ol can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves the continuous sulfonation of benzene with sulfur trioxide in a reactor, followed by neutralization with sodium hydroxide to produce sodium benzenesulfonate . Hex-5-yn-1-ol is produced through catalytic processes involving the hydration of alkynes.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid–hex-5-yn-1-ol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid–hex-5-yn-1-ol (1/1) has various scientific research applications, including:

Mechanism of Action

The mechanism of action of benzenesulfonic acid–hex-5-yn-1-ol (1/1) involves its interaction with molecular targets through its sulfonic acid and alkyne groups. The sulfonic acid group can act as a strong acid, donating protons and forming sulfonate salts. The alkyne group can participate in various organic reactions, including cycloaddition and coupling reactions, affecting molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid–hex-5-yn-1-ol (1/1) is unique due to the combination of the sulfonic acid and alkyne alcohol functionalities, providing a versatile compound with diverse reactivity and applications in various fields.

Properties

CAS No.

79797-11-8

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

benzenesulfonic acid;hex-5-yn-1-ol

InChI

InChI=1S/C6H6O3S.C6H10O/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,7,8,9);1,7H,3-6H2

InChI Key

BGXOMMQBMBXARQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCO.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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